molecular formula C6H2ClFN2O4 B1605924 1-Chloro-5-fluoro-2,4-dinitrobenzene CAS No. 327-91-3

1-Chloro-5-fluoro-2,4-dinitrobenzene

Cat. No.: B1605924
CAS No.: 327-91-3
M. Wt: 220.54 g/mol
InChI Key: RXVKLMKODREOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-5-fluoro-2,4-dinitrobenzene is an organic compound with the molecular formula C6H2ClFN2O4. It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and two nitro groups. This compound is known for its reactivity and is used in various chemical and industrial applications .

Mechanism of Action

Target of Action

The primary target of 1-Chloro-5-fluoro-2,4-dinitrobenzene is the thiol group in biological nucleophiles . This compound also targets human thioredoxin reductase , acting as an irreversible inhibitor .

Mode of Action

This compound undergoes a nucleophilic aromatic substitution reaction . The compound is activated by strongly electron-attracting groups and reacts readily with nucleophiles . For example, it displaces chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine .

Biochemical Pathways

The compound forms a Meisenheimer complex during the course of a nucleophilic aromatic substitution reaction . This complex is formed by the attack of a nucleophile upon one of the aromatic-ring carbons .

In the presence of biothiols, the nucleophilic center of the biothiols is the -SH group, and there is only one kinetic product . The reaction mechanism might be the borderline between concerted and stepwise pathways .

Pharmacokinetics

It’s known that the compound undergoes conjugation with erythrocyte glutathione (gsh) to form 2,4-dinitrophenyl-s-glutathione .

Result of Action

The molecular and cellular effects of the compound’s action include the formation of electrophile/nucleophile adducts that could modify structures and/or functions of biological systems with potential toxic effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. It’s recommended to use this compound only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

1-Chloro-5-fluoro-2,4-dinitrobenzene is known to interact with various biomolecules. It is a substrate for glutathione-S-transferase, an enzyme that plays a crucial role in cellular detoxification . The compound can react with the -SH group of biothiols, leading to the formation of a conjugate .

Cellular Effects

Exposure of cells to this compound can lead to a rapid depletion of total cellular glutathione, accompanied by disassembly of microtubules . This suggests that this compound can significantly influence cell function and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as an irreversible inhibitor of human thioredoxin reductase . This enzyme plays a key role in maintaining the redox state within cells, suggesting that this compound can influence cellular redox homeostasis.

Metabolic Pathways

This compound is involved in the glutathione metabolic pathway . It reacts with glutathione, a crucial antioxidant in cells, leading to its depletion .

Chemical Reactions Analysis

1-Chloro-5-fluoro-2,4-dinitrobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine would yield an amino-substituted benzene derivative .

Scientific Research Applications

1-Chloro-5-fluoro-2,4-dinitrobenzene has several applications in scientific research:

Comparison with Similar Compounds

1-Chloro-5-fluoro-2,4-dinitrobenzene can be compared with other nitroaromatic compounds such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.

Properties

IUPAC Name

1-chloro-5-fluoro-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFN2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVKLMKODREOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278832
Record name 1-chloro-5-fluoro-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327-91-3
Record name 327-91-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-5-fluoro-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-2,4-dinitro-5-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-5-fluoro-2,4-dinitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-5-fluoro-2,4-dinitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-5-fluoro-2,4-dinitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-5-fluoro-2,4-dinitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-5-fluoro-2,4-dinitrobenzene
Reactant of Route 6
1-Chloro-5-fluoro-2,4-dinitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.